molecular formula C7H9N5 B1296200 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 7135-02-6

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1296200
CAS No.: 7135-02-6
M. Wt: 163.18 g/mol
InChI Key: PKNZUAYXDJNFPY-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused triazole and pyrimidine rings, which confer unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent .

Scientific Research Applications

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction between this compound and kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, it prevents the binding of natural substrates, thereby inhibiting enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to this compound results in immediate inhibition of target enzymes and rapid induction of apoptosis in cancer cells . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . The compound’s effects on cellular function may diminish over extended periods due to adaptive cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction is carried out in dry toluene at 140°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method allows for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit cAMP phosphodiesterase and its potential as an antimicrobial and anticancer agent distinguish it from other similar compounds.

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZUAYXDJNFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295950
Record name 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7135-02-6
Record name 7135-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Q & A

Q1: What can you tell me about the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine?

A1: The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals that the molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds []. These dimers are further arranged into layers within the crystal lattice due to π-stacking interactions between the aromatic rings of adjacent molecules []. This type of packing is common in organic crystals and contributes to the overall stability of the structure.

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